molecular formula C15H14FNO5S B3039488 [(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid CAS No. 1104620-86-1

[(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid

Cat. No.: B3039488
CAS No.: 1104620-86-1
M. Wt: 339.3 g/mol
InChI Key: OMJZZPXZVHRBKD-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid (CAS: 1104620-86-1) is a sulfonamide-based acetic acid derivative characterized by a phenylacetic acid backbone substituted with a 3-fluoro-4-methoxyphenylsulfonamide group. Its molecular weight is 339.34 g/mol, and it is marketed as a research chemical for laboratory use . Key structural features include:

  • A sulfonamide bridge linking the phenylacetic acid moiety to the substituted aromatic ring.

The compound is synthesized via hydrolysis of its ethyl ester precursor, as described for structurally related sulfonamides (e.g., 2-(N-(3-fluoro-4-methoxyphenyl)sulfamoyl)acetic acid, 4e) .

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-22-13-8-7-11(9-12(13)16)23(20,21)17-14(15(18)19)10-5-3-2-4-6-10/h2-9,14,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJZZPXZVHRBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid typically involves multiple steps, including the introduction of the fluoro and methoxy groups, followed by the sulphonylation and subsequent attachment of the acetic acid moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity, while the sulphonylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Sulfonamido Acetic Acid Family

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name (CAS) Substituents on Aromatic Ring Molecular Weight (g/mol) Melting Point (°C) Key Biological/Physicochemical Data
(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid (1104620-86-1) 3-F, 4-OCH₃ 339.34 Not reported Lab-grade reagent; no bioactivity data
(4-Chlorobenzenesulfonamido)(phenyl)acetic acid (MFCD00172800) 4-Cl 311.76 (calculated) Not reported Used as a synthetic intermediate
(4-Methylbenzenesulfonamido)(phenyl)acetic acid (60712-47-2) 4-CH₃ 291.33 (calculated) Not reported Pharmacological research candidate
2-(N-(3-Fluoro-4-methoxyphenyl)sulfamoyl)acetic acid (4e) 3-F, 4-OCH₃ 262.03 (calculated) 176–178 Yield: 82%; characterized by ¹H NMR
2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid (794584-42-2) 2,6-Cl₂ 360.22 Not reported PubChem CID: 2443735; no activity data
(4-Acetylamino-benzenesulfonylamino)-acetic acid (23776-98-9) 4-NHCOCH₃ 256.28 (calculated) Not reported Intermediate for fine chemicals

Substituent Effects on Properties

  • For example, SABA1, a sulfonamidobenzamide analog with a 2-chloro substituent, exhibits antibacterial activity (MIC: 0.45–0.9 mM against E. coli) . The 3-fluoro group in the target compound may similarly enhance metabolic stability compared to non-halogenated analogs.
  • Electron-Donating Groups (OCH₃, CH₃):

    • Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability. The 4-OCH₃ in the target compound contrasts with the 4-CH₃ in MFCD00172804, which offers lipophilicity without polar interactions .
  • Acetylamino Modifications (e.g., 23776-98-9): The acetylated amino group in 23776-98-9 introduces steric bulk and hydrogen-bonding capacity, which could influence receptor selectivity .

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid is a derivative of phenylacetic acid, which has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid can be represented as follows:

CXXHYYFZZNAAOBBSCC\text{C}_{\text{XX}}H_{\text{YY}}F_{\text{ZZ}}N_{\text{AA}}O_{\text{BB}}S_{\text{CC}}

Where the specific values for XX, YY, ZZ, AA, BB, and CC will depend on the exact molecular formula derived from its synthesis.

Research indicates that compounds similar to (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid may interact with various biological targets, including:

  • Enzymes : Inhibition or modulation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors that regulate physiological responses.
  • Cell Signaling Pathways : Alteration of intracellular signaling pathways that affect cell growth and apoptosis.

Phytotoxicity

Research has identified related compounds as phytotoxins. For example, a study highlighted that 3-Methoxyphenylacetic Acid (a derivative) caused necrosis in tobacco leaves when applied exogenously. This indicates a potential for (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid to affect plant health negatively .

Study 1: Antimicrobial Effects

A study evaluated the antimicrobial effects of various phenylacetic acid derivatives. The results indicated that certain compounds significantly inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Although direct studies on (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid are not available, its structural similarities suggest potential efficacy against similar pathogens.

Study 2: Phytotoxicity Assessment

In another study focusing on phytotoxins produced by Rhizoctonia solani, it was found that certain derivatives caused significant damage to host plants. The findings suggest that compounds with similar structures may also exhibit harmful effects on crops, raising concerns over their use in agricultural settings .

Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth
PhytotoxicityNecrosis in plant tissues
Enzyme ModulationPossible inhibition of metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid
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[(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid

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